molecular formula C9H9N3O3S B14810574 4-Cyano-3-cyclopropoxypyridine-2-sulfonamide

4-Cyano-3-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14810574
M. Wt: 239.25 g/mol
InChI Key: CPPBJNPEZIMUED-UHFFFAOYSA-N
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Description

4-Cyano-3-cyclopropoxypyridine-2-sulfonamide is an organosulfur compound that features a sulfonamide group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the cyano group and the cyclopropoxy moiety adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-cyclopropoxypyridine-2-sulfonamide typically involves the reaction of 4-cyano-3-cyclopropoxypyridine with a sulfonamide precursor. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method does not require additional pre-functionalization and de-functionalization steps, streamlining synthetic routes and reducing waste generation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals. The process is designed to be efficient, environmentally friendly, and economically viable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-cyclopropoxypyridine-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Cyano-3-cyclopropoxypyridine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-3-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-3-cyclopropoxypyridine-2-sulfonamide is unique due to the presence of both the cyano and cyclopropoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

4-cyano-3-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C9H9N3O3S/c10-5-6-3-4-12-9(16(11,13)14)8(6)15-7-1-2-7/h3-4,7H,1-2H2,(H2,11,13,14)

InChI Key

CPPBJNPEZIMUED-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2S(=O)(=O)N)C#N

Origin of Product

United States

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